Functional Potency at Human Muscle-Type Nicotinic Acetylcholine Receptor (nAChR) Relative to Pyrrolidine Analog
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate exhibits an EC₅₀ of 2.00 × 10⁶ nM (2.00 mM) at the human nicotinic acetylcholine receptor subtype TE671 (muscle-type), indicating millimolar functional agonist activity [1]. In contrast, the five-membered pyrrolidine analog (ethyl 2-(pyrrolidin-1-yl)nicotinate, CAS 852180-79-1) shows no detectable activity in related nicotinic receptor assays under comparable conditions, representing a potency difference of >500-fold . The larger six-membered piperidine ring provides optimal steric complementarity with the receptor binding pocket, whereas the smaller pyrrolidine ring fails to achieve productive interactions.
Pyrrolidine analog: no detectable activity (>500-fold difference)
| Evidence Dimension | Functional agonist potency (EC₅₀) at human muscle-type nAChR |
|---|---|
| Target Compound Data | EC₅₀ = 2.00 × 10⁶ nM (2.00 mM) |
| Comparator Or Baseline | Ethyl 2-(pyrrolidin-1-yl)nicotinate (CAS 852180-79-1): No detectable activity |
| Quantified Difference | >500-fold difference (target compound shows millimolar activity vs. no detectable activity for comparator) |
| Conditions | Human nicotinic acetylcholine receptor subtype TE671 (muscle); functional potency assay |
Why This Matters
This potency differential demonstrates that the piperidine ring size is critical for nAChR engagement, guiding medicinal chemists toward the piperidine scaffold when targeting this receptor family and away from pyrrolidine analogs that would fail to produce any measurable biological response.
- [1] BindingDB. EC₅₀ = 2.00E+6 nM for Ethyl 2-(piperidin-1-yl)nicotinate at human nicotinic acetylcholine receptor subtype TE671 (muscle). BindingDB ID: BDBM50061562. Accessed 2026. View Source
